5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid (CAS 1016-99-5) is a trisubstituted benzofuran-2-carboxylic acid derivative with the molecular formula C11H9ClO3 and a molecular weight of 224.64 Da. The compound features a benzofuran core simultaneously substituted with a chlorine atom at the 5-position and methyl groups at both the 3- and 6-positions.

Molecular Formula C11H9ClO3
Molecular Weight 224.64
CAS No. 1016-99-5
Cat. No. B2992424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid
CAS1016-99-5
Molecular FormulaC11H9ClO3
Molecular Weight224.64
Structural Identifiers
SMILESCC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)O)C
InChIInChI=1S/C11H9ClO3/c1-5-3-9-7(4-8(5)12)6(2)10(15-9)11(13)14/h3-4H,1-2H3,(H,13,14)
InChIKeyLNKIVCYCQBWVRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Chloro-3,6-dimethylbenzofuran-2-carboxylic Acid (CAS 1016-99-5): Core Scaffold Identity and Procurement Context


5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid (CAS 1016-99-5) is a trisubstituted benzofuran-2-carboxylic acid derivative with the molecular formula C11H9ClO3 and a molecular weight of 224.64 Da . The compound features a benzofuran core simultaneously substituted with a chlorine atom at the 5-position and methyl groups at both the 3- and 6-positions. This specific 5-chloro-3,6-dimethyl substitution pattern distinguishes it from all other commercially available benzofuran-2-carboxylic acid analogs. The compound is listed by multiple chemical suppliers as a versatile small-molecule scaffold for research use, typically at ≥95% purity . Critically, benzofuran-2-carboxylic acid derivatives have been validated as privileged scaffolds in fragment-based drug discovery, with demonstrated inhibitory activity against therapeutically relevant kinase targets including Pim-1 and as HCV NS5B polymerase inhibitors in patent-protected programs [1][2].

Why Generic Benzofuran-2-Carboxylic Acids Cannot Substitute for 5-Chloro-3,6-dimethylbenzofuran-2-carboxylic Acid (CAS 1016-99-5)


The simultaneous presence of the 5-chloro substituent and the 3,6-dimethyl groups on the benzofuran-2-carboxylic acid core generates physicochemical properties that are not achievable by any single-substituted or unsubstituted analog. The 5-chloro group increases lipophilicity (LogP 3.92) and introduces a halogen-bonding-capable site, while the 3-methyl and 6-methyl substituents contribute electron-donating effects that modulate ring electronics and steric profile . Attempting to substitute with the parent benzofuran-2-carboxylic acid (LogP ~2.13, no halogen) or the mono-chloro analog 5-chlorobenzofuran-2-carboxylic acid (LogP 2.78, no methyl groups) yields compounds with markedly different lipophilicity, solubility, and target-binding characteristics . The 5-position halogen has been explicitly identified as a critical pharmacophoric element in benzofuran-2-carboxylic acid Pim-1 kinase inhibitors, where halogen substitution directly influences inhibitor potency and selectivity [1]. Below we present the quantitative evidence that substantiates why this specific substitution pattern cannot be generically replaced.

Quantitative Differentiation Evidence: 5-Chloro-3,6-dimethylbenzofuran-2-carboxylic Acid (CAS 1016-99-5) vs. Closest Analogs


Lipophilicity Advantage: LogP 3.92 vs. All Closest In-Class Analogs

5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid exhibits a computed LogP of 3.92, which is substantially higher than all three closest commercially available benzofuran-2-carboxylic acid comparators. This elevated lipophilicity arises from the synergistic contribution of the 5-chloro substituent and the two methyl groups . The parent benzofuran-2-carboxylic acid (CAS 496-41-3) has a LogP of only 2.13-2.44, while the mono-chloro analog 5-chlorobenzofuran-2-carboxylic acid (CAS 10242-10-1) reaches only LogP 2.78, and the mono-methyl-chloro analog 5-chloro-3-methylbenzofuran-2-carboxylic acid (CAS 1134-00-5) achieves XLogP3 of 3.20 . The target compound thus provides the highest lipophilicity within this analog series, which directly impacts membrane partitioning behavior, passive permeability, and non-specific protein binding in biological assays.

Lipophilicity Drug-likeness Membrane permeability

Thermal Stability Differentiation: Boiling Point 375.1 °C vs. 342.6-348.8 °C for Closest Analogs

5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid has a predicted boiling point of 375.1±37.0 °C at 760 mmHg, which is 32.5 °C higher than the 3,6-dimethyl analog (CAS 16820-37-4, boiling point 342.6 °C) and 26.3 °C higher than the 5-chloro analog (CAS 10242-10-1, boiling point 348.8 °C) . The increased boiling point reflects the combined mass and intermolecular interaction effects of both chloro and dimethyl substituents. For procurement decisions involving reactions requiring elevated temperatures (e.g., amide coupling, esterification, or high-temperature cyclization), this thermal margin provides a wider operational window before thermal decomposition or volatilization occurs.

Thermal stability Process chemistry Scale-up safety

Scaffold Complexity and Substitution Vector Advantage for HCV NS5B Polymerase Inhibitor Programs

Benzofuran-2-carboxylic acid scaffolds have been extensively validated as pan-genotypic non-nucleoside inhibitors of the hepatitis C virus (HCV) NS5B polymerase, with optimized derivatives achieving inhibitory potency below 10 nM in enzyme assays [1]. The patent literature (WO-2013034048-A1, Merck Sharp & Dohme) explicitly claims substituted benzofuran compounds of formula (I) as HCV NS5B polymerase inhibitors, where the benzofuran-2-carboxylic acid core serves as the essential pharmacophoric anchor [2]. The 5-chloro-3,6-dimethyl substitution pattern of the target compound provides three distinct vectors for further elaboration (carboxylic acid at C2, and the C3/C6 methyl groups as potential metabolic blocking sites), which is a more synthetically enabling substitution topology than the single-substituted 5-chlorobenzofuran-2-carboxylic acid or the 3,6-dimethyl analog lacking halogen functionality.

HCV NS5B Antiviral Non-nucleoside inhibitor Pan-genotypic

Pim-1 Kinase Inhibitor Scaffold: Class-Validated Activity with Sub-4 μM Potency Achievable

Novel benzofuran-2-carboxylic acids have been discovered as potent Pim-1 kinase inhibitors through fragment-based screening followed by X-ray structure-guided medicinal chemistry optimization [1]. The published series, which includes halogen-substituted benzofuran-2-carboxylic acid derivatives, demonstrated IC50 values lower than 3.75 μM against Pim-1, with further optimized analogs achieving IC50 values of approximately 150 nM in enzyme assays [2][3]. X-ray co-crystal structures (PDB: 3R00, 3R01, 3R04) revealed that the carboxylic acid group forms critical salt-bridge and hydrogen bond interactions within the Pim-1 ATP-binding pocket, while the halogen substituent at the 5-position participates in halogen bonding interactions that enhance binding affinity [1]. A theranostic probe based on 5-bromobenzofuran-2-carboxylic acid (the 5-halogen positional analog) has been developed, confirming the functional utility of 5-halogenated benzofuran-2-carboxylic acid scaffolds in kinase-targeted applications [4].

Pim-1 kinase Oncology Kinase inhibitor Fragment-based drug discovery

Density and Phase-Behavior Differentiation: 1.4 g/cm³ vs. Analog Range of 1.256-1.502 g/cm³

5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid has a predicted density of 1.4±0.1 g/cm³, which is intermediate between the 3,6-dimethyl analog (1.256 g/cm³) and the 5-chloro analog (1.502 g/cm³) . This density value positions the compound closer to the 5-chloro-3-methyl derivative (1.431 g/cm³), reflecting the balanced contribution of the electron-withdrawing chloro substituent (which increases density through increased molecular polarizability) and the electron-donating methyl groups (which decrease crystal packing efficiency relative to the mono-chloro compound) [1]. For solid-phase applications including formulation development, solid-supported synthesis, or crystallography, this density differentiation directly impacts calculated molar volume and estimated loading capacity on solid supports.

Solid-state properties Formulation Crystallinity

Diuretic-Saluretic Pharmacophore Patent Precedent for Chloro-Methyl Substituted Benzofuran-2-Carboxylic Acids

Patent literature (US 4,154,742 and related filings) explicitly identifies benzofuran-2-carboxylic acids where 'X is halo, preferably chloro, or methyl and Y is halo, preferably chloro, or methyl' as the preferred substitution pattern for diuretic-saluretic, uricosuric, and antihypertensive pharmacological activity [1]. The specific embodiment 6,7-dichloro-5-(2-furoyl)benzofuran-2-carboxylic acid demonstrated both potent saluretic-diuretic and uricosuric activity [2]. The target compound 5-chloro-3,6-dimethylbenzofuran-2-carboxylic acid maps directly onto this preferred substitution template, bearing a chloro substituent at position 5 and methyl groups at positions 3 and 6—the exact combination of halo and methyl groups specified in the patent claims. This patent-established structure-activity relationship provides a documented rationale for selecting the 5-chloro-3,6-dimethyl substitution pattern over analogs lacking either the chloro or both methyl groups for cardiovascular or renal pharmacology programs.

Diuretic Saluretic Uricosuric Antihypertensive

Optimal Application Scenarios for 5-Chloro-3,6-dimethylbenzofuran-2-carboxylic Acid (CAS 1016-99-5) Based on Differentiated Evidence


Fragment-to-Lead Optimization in Pim-1 Kinase Oncology Programs

The X-ray co-crystallography data (PDB 3R00, 2.1 Å resolution) for benzofuran-2-carboxylic acid Pim-1 inhibitors confirm that the carboxylic acid anchor and halogen substituent binding mode are structurally characterized, making the 5-chloro-3,6-dimethylbenzofuran-2-carboxylic acid scaffold an ideal fragment hit for structure-based lead optimization in Pim-1-driven oncology programs [1]. The elevated LogP (3.92) of this specific analog provides improved cell permeability relative to less substituted benzofuran-2-carboxylic acids, while the methyl groups at C3 and C6 block potential sites of oxidative metabolism—an advantage over the unsubstituted or mono-methyl analogs . Researchers can leverage the pre-validated 5-halogen binding mode to initiate parallel chemistry at the C2-carboxylic acid position without requiring de novo scaffold validation.

HCV NS5B Non-Nucleoside Inhibitor Lead Generation with Pan-Genotypic Potential

The Merck Sharp & Dohme patent family (WO-2013034048-A1) and the multi-step parallel synthesis optimization work by Xiao et al. (2020) establish that benzofuran-2-carboxylic acid derivatives can achieve sub-10 nM pan-genotypic inhibition of HCV NS5B polymerase [2][3]. The 5-chloro-3,6-dimethyl substitution pattern provides a synthetic entry point that already incorporates three of the four possible substituent positions on the benzofuran core, directing subsequent derivatization exclusively to the C2-carboxylic acid position. This focused synthetic vector simplifies compound library design and accelerates SAR exploration compared to unsubstituted or mono-substituted starting materials that require additional late-stage functionalization steps.

Cardiovascular Pharmacology: Diuretic-Saluretic Lead Scaffold Matching Patent-Preferred Substitution

Patent US 4,154,742 and related filings in the benzofuran-2-carboxylic acid diuretic series explicitly identify the combination of chloro and methyl substituents as the preferred substitution pattern for achieving potent saluretic-diuretic and uricosuric activity [4]. The target compound 5-chloro-3,6-dimethylbenzofuran-2-carboxylic acid simultaneously satisfies both the 'X = chloro' and 'Y = methyl' preferred criteria, positioning it as a scaffold that can be advanced into a diuretic pharmacology program with fewer synthetic modifications than would be required starting from benzofuran-2-carboxylic acid analogs lacking either the halogen or both methyl substituents.

Physicochemical Property Optimization: High-LogP Scaffold for CNS or Intracellular Target Programs

With a computed LogP of 3.92—significantly exceeding the Lipinski 'Rule of 5' median—the target compound is specifically suited for drug discovery programs where elevated lipophilicity is a design objective, such as CNS-penetrant candidates or compounds targeting intracellular organelles . The boiling point of 375.1 °C provides a broad thermal operational window for high-temperature synthetic transformations including microwave-assisted amide couplings and solvent-free melt reactions, reducing the risk of thermal degradation observed with lower-boiling analogs during scale-up synthesis . When screening building block libraries for CNS or intracellular programs, this compound should be prioritized over the parent benzofuran-2-carboxylic acid (LogP ~2.2) or the 5-chloro analog (LogP 2.78) when higher membrane partitioning is required.

Quote Request

Request a Quote for 5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.